

protocol for validating cellular CRBN engagement with NanoBRET.

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Compound of Interest

Compound Name: CRBN ligand-1

Cat. No.: B15575694

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Protocol for Validating Cellular CRBN Engagement with NanoBRET

Application Notes

The NanoBRET™ Target Engagement (TE) Assay is a powerful and quantitative method to measure the binding of test compounds to a specific protein target within living cells. This technology leverages Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon, to detect the engagement of a ligand with its target protein. The assay relies on the expression of the target protein, in this case, Cereblon (CRBN), as a fusion with the bright NanoLuc® luciferase (the BRET donor). A cell-permeable fluorescent tracer that specifically and reversibly binds to CRBN acts as the BRET acceptor. When the tracer binds to the NanoLuc®-CRBN fusion protein, the close proximity allows for energy transfer from the NanoLuc® substrate to the tracer, resulting in a BRET signal. The addition of a test compound that competes with the tracer for binding to CRBN will lead to a dose-dependent decrease in the BRET signal, which can be used to determine the compound's intracellular affinity and target engagement.^{[1][2][3]}

Cereblon is a critical component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN), which also includes DDB1, CUL4A, and ROC1.^{[4][5]} This complex plays a central role in the ubiquitin-proteasome system by targeting specific proteins for degradation. Small molecules, such as immunomodulatory drugs (IMiDs) and proteolysis-targeting chimeras (PROTACs), can modulate the activity of the CRL4-CRBN complex by binding to CRBN. This

binding can either inhibit the interaction with endogenous substrates or recruit new "neosubstrates" to the complex for ubiquitination and subsequent degradation.^{[4][6][7]} Therefore, accurately quantifying the engagement of novel compounds with CRBN in a cellular context is crucial for the development of new therapeutics.

The NanoBRET CRBN Target Engagement Assay offers several advantages for researchers in drug discovery and chemical biology. It provides a quantitative measure of compound affinity and occupancy at the target protein in its native cellular environment. The assay can be performed in both live and permeabilized cells, allowing for the assessment of compound permeability and intrinsic affinity.^{[2][8][9]} Furthermore, the kinetic capabilities of the NanoBRET platform can be utilized to determine compound residence time at the target.

This document provides a detailed protocol for performing the NanoBRET CRBN Target Engagement Assay, guidance on data analysis, and a summary of quantitative data for known CRBN ligands. Additionally, it includes diagrams of the CRBN signaling pathway and the experimental workflow to facilitate a comprehensive understanding of the assay and its biological context.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various compounds that bind to CRBN, as determined by NanoBRET and other cellular target engagement assays. This data provides a reference for the expected potency of different classes of CRBN ligands.

Compound	Compound Type	Cell Line	Assay Type	IC50 (μM)	Reference
Thalidomide	Molecular Glue	HEK293	NanoBRET	~1.69	[10]
Lenalidomide	Molecular Glue	HEK293T	NanoBRET	~1.5	[11]
Pomalidomide	Molecular Glue	HEK293	NanoBRET	~0.3	[10]
Iberdomide (CC-220)	Molecular Glue	HEK293T	NanoBRET	~0.1	[11]
CC-885	Molecular Glue	HEK293T	NanoBRET	~0.06	[11]
dBET1	PROTAC	HEK293	NanoBRET (Live Cell)	0.86	[10]
dBET6	PROTAC	HEK293T	NanoBRET	~0.25	[11]
ARV-825	PROTAC	T-ALL cells	Cell Viability	~0.005-0.025	[12]
RC-1	PROTAC	HEK293	NanoBRET	0.25	[10]
IRC-1	PROTAC	HEK293	NanoBRET	0.86	[10]
RNC-1	PROTAC	HEK293	NanoBRET	1.69	[10]
RC-FLT3	PROTAC	HEK293	NanoBRET	0.3	[10]
IRC-FLT3	PROTAC	HEK293	NanoBRET	1.5	[10]
RNC-FLT3	PROTAC	HEK293	NanoBRET	10.1	[10]

Experimental Protocols

This protocol is adapted from standard Promega NanoBRET™ Target Engagement assays and is optimized for HEK293 cells.[\[8\]](#)[\[13\]](#) Optimization may be required for other cell types.

Materials

- Cells and Media:
 - HEK293 cells (or other suitable cell line)
 - DMEM with 10% FBS and 1% Penicillin-Streptomycin
 - Opti-MEM™ I Reduced Serum Medium
- Plasmids:
 - NanoLuc®-CRBN Fusion Vector
 - DDB1 Expression Vector (recommended for co-transfection with NanoLuc®-CRBN)[[3](#)]
 - Transfection Carrier DNA (e.g., pGEM®-3Zf(+) Vector)
- Reagents:
 - FuGENE® HD Transfection Reagent
 - NanoBRET™ TE Tracer for CRBN
 - NanoBRET™ Nano-Glo® Substrate
 - Extracellular NanoLuc® Inhibitor
 - Test compounds
 - DMSO (for compound dilution)
 - PBS
 - Trypsin-EDTA
- Equipment:
 - Standard cell culture equipment (incubator, biosafety cabinet, etc.)
 - White, 96-well or 384-well assay plates (non-binding surface recommended)

- Luminometer with 450 nm and >600 nm filters

Day 1: Cell Seeding and Transfection

- Culture HEK293 cells to ~70-80% confluency.
- Prepare the transfection mix in Opti-MEM™ I. For a single well of a 6-well plate (sufficient for one 96-well plate of assay), combine:
 - 1 µg NanoLuc®-CRBN Fusion Vector
 - 1 µg DDB1 Expression Vector
 - 8 µg Transfection Carrier DNA
 - 30 µL FuGENE® HD Transfection Reagent
- Incubate the transfection mix at room temperature for 15-20 minutes.
- While the transfection mix is incubating, trypsinize and count the HEK293 cells. Resuspend the cells in DMEM to a final density of 2×10^5 cells/mL.
- Add the transfection mix to the cell suspension and mix gently.
- Dispense 100 µL of the cell/transfection mix suspension into each well of a white 96-well assay plate.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 20-24 hours.

Day 2: Compound Treatment and Assay Readout

- Prepare Reagents:
 - Tracer Dilution: Prepare the NanoBRET™ TE Tracer for CRBN at the recommended concentration in Opti-MEM™ I.
 - Compound Dilutions: Prepare a serial dilution of your test compounds in DMSO. Then, dilute the compounds to their final desired concentrations in Opti-MEM™ I. The final DMSO concentration in the assay should be ≤0.1%.

- Substrate/Inhibitor Mix: Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix in Opti-MEM™ I according to the manufacturer's instructions.
- Compound Addition:
 - Carefully remove the culture medium from the cells.
 - Add 80 µL of Opti-MEM™ I to each well.
 - Add 10 µL of the diluted test compound to the appropriate wells. Include vehicle-only (DMSO) controls.
- Tracer Addition:
 - Add 10 µL of the diluted NanoBRET™ TE Tracer to all wells.
- Incubation:
 - Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow the compound and tracer to reach equilibrium with the target.
- Substrate Addition and Measurement:
 - Add 25 µL of the Substrate/Inhibitor mix to each well.
 - Shake the plate for 1-2 minutes on a plate shaker.
 - Measure the donor emission (450 nm) and acceptor emission (>600 nm) within 10 minutes using a luminometer.

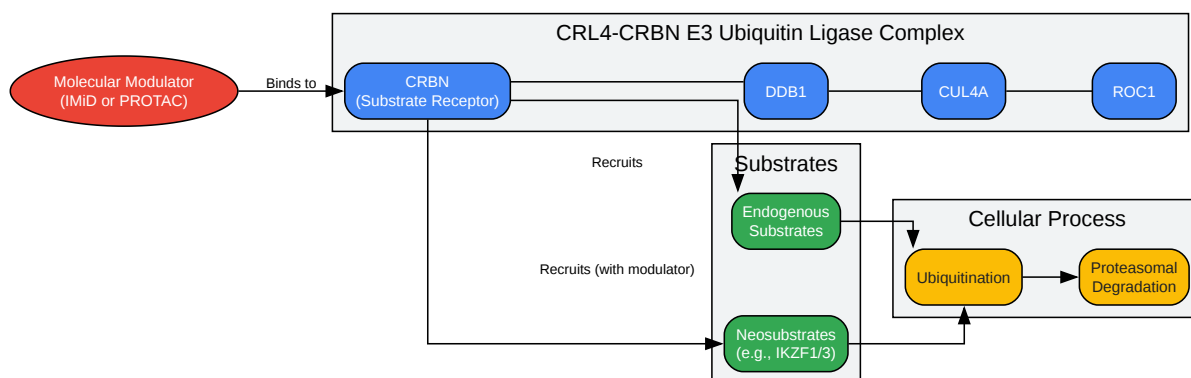
Data Analysis

- Calculate the Raw BRET Ratio: For each well, divide the acceptor emission value by the donor emission value.
- Correct for Background: Subtract the average raw BRET ratio of the "no tracer" control wells from the raw BRET ratio of all other wells.

- **Normalize Data:** Normalize the corrected BRET ratios to the vehicle (DMSO) control wells, which represent 100% engagement.
- **Generate Dose-Response Curves:** Plot the normalized BRET ratios against the logarithm of the test compound concentration.
- **Determine IC50 Values:** Fit the dose-response curve using a sigmoidal, 4-parameter logistic equation to determine the IC50 value for each compound.

Visualizations

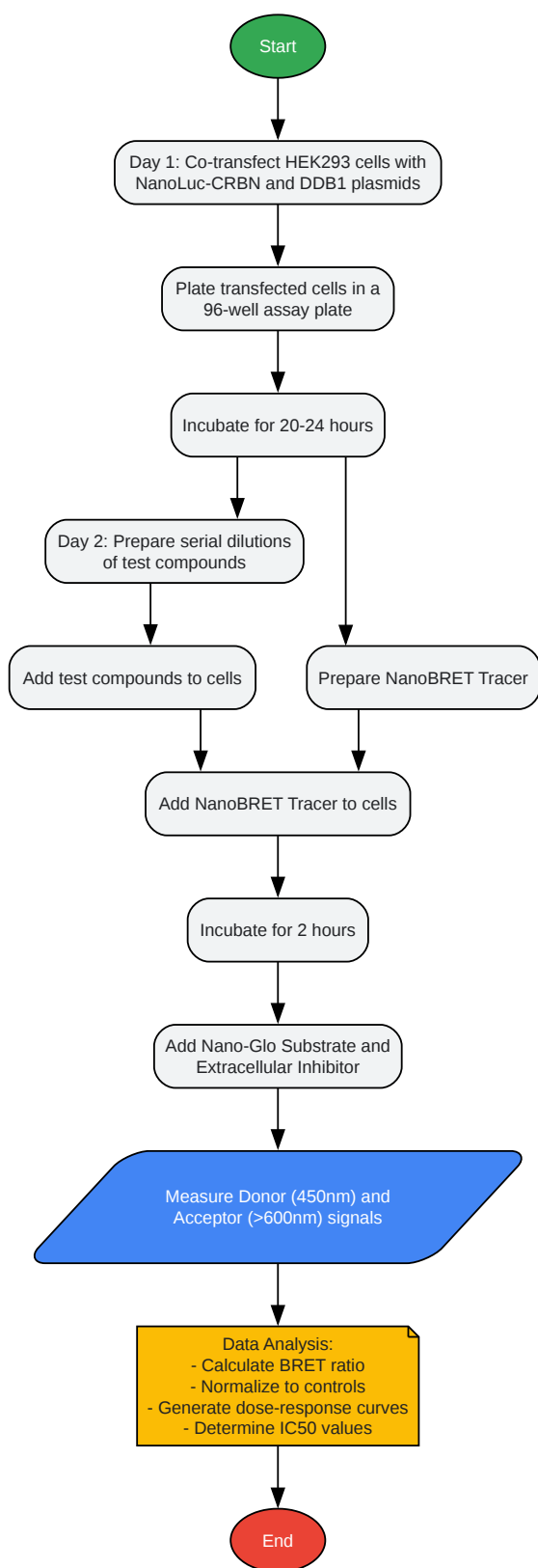
CRBN Signaling Pathway



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Caption: CRBN as a substrate receptor in the CRL4 E3 ubiquitin ligase complex.

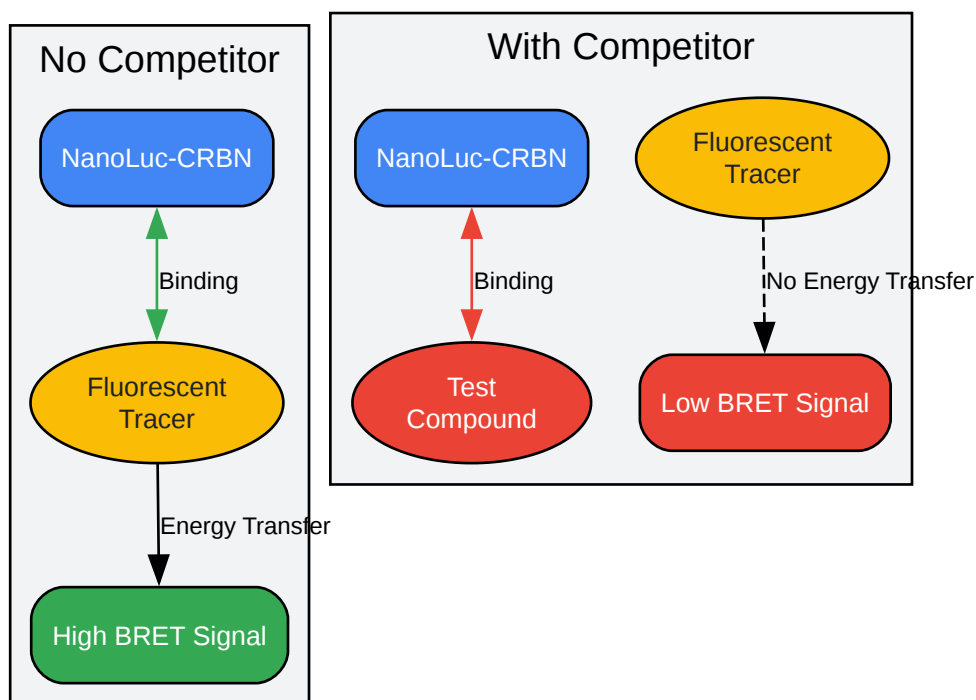
NanoBRET Experimental Workflow



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Caption: Step-by-step workflow for the NanoBRET CRBN Target Engagement Assay.

Principle of NanoBRET Target Engagement Assay



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Caption: Competitive displacement of the fluorescent tracer reduces the BRET signal.

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